Bienvenue dans la boutique en ligne BenchChem!

Doxorubicinolone (Mixture of Diastereomers)

Cardiotoxicity Anthracycline Cardio-Oncology

This diastereomeric mixture is the only chemically accurate reference standard for Doxorubicinolone. Substitution with single isomers leads to inaccurate retention times and fails to model its unique mechanism as a membrane permeation agent promoting epirubicin efflux from cardiac tissue. Ensure analytical validity and physiological relevance in your cardiotoxicity research with this specific aglycone metabolite.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
CAS No. 210837-88-0
Cat. No. B601086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxorubicinolone (Mixture of Diastereomers)
CAS210837-88-0
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(CO)O)O)C(=C3C2=O)O)O
InChIInChI=1S/C21H20O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,12,22-24,26-27,29H,5-7H2,1H3/t10-,12?,21-/m0/s1
InChIKeyCGVVIRBOJFDFBH-PTIJRGHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxorubicinolone (Mixture of Diastereomers) CAS 210837-88-0: Procurement-Grade Analytical Reference Standard and Metabolite Research Tool


Doxorubicinolone (Mixture of Diastereomers), CAS 210837-88-0, is a key aglycone metabolite of the anthracycline chemotherapeutic agents doxorubicin and epirubicin. It is formed through the sequential deglycosidation and carbonyl reduction of the parent drugs [1]. As a mixture of diastereomers, the compound possesses multiple stereocenters (notably at the C-7 and C-9 positions), resulting in a complex stereochemical profile that distinguishes it from single-isomer anthracycline metabolites . Doxorubicinolone is primarily utilized as an analytical reference standard for the development and validation of quantitative bioanalytical methods, as well as in mechanistic studies investigating anthracycline-induced cardiotoxicity.

Why Doxorubicinolone (Mixture of Diastereomers) CAS 210837-88-0 Cannot Be Interchanged with Single-Component Anthracycline Metabolites


The use of single-component anthracycline metabolites (e.g., doxorubicinone, 7-deoxydoxorubicinone, or doxorubicinol) as substitutes for the diastereomeric mixture of doxorubicinolone is scientifically unsound due to distinct differences in both analytical detectability and biological activity. The mixture of diastereomers in doxorubicinolone may present a different chromatographic retention profile and, crucially, a unique biological function not observed with other metabolites. Specifically, doxorubicinolone has been shown to act as a potent membrane permeation agent that facilitates the efflux of epirubicin from human myocardial tissue, a property not shared by other aglycone metabolites like doxorubicinone [1]. Furthermore, direct comparative cytotoxicity studies in human cardiac cells demonstrate that the toxicity profile of doxorubicinolone differs quantitatively from both the parent drug doxorubicin and other major metabolites, such as doxorubicinol [2]. These differences in analytical behavior and biological mechanism preclude simple interchangeability and mandate the use of the specific compound for accurate method development and pharmacological studies.

Quantitative Differentiation of Doxorubicinolone (Mixture of Diastereomers) CAS 210837-88-0: Comparative Data for Informed Procurement


Cardiac Cytotoxicity: Doxorubicinolone Exhibits Lower Cardiotoxicity Than Doxorubicin in Human AC16 Cells

In a comparative in vitro study, doxorubicinolone demonstrated significantly lower cytotoxicity to human differentiated cardiac AC16 cells compared to the parent drug doxorubicin. At a 48-hour exposure, doxorubicinolone at 10 µM reduced cell viability to approximately 80% of control, while the same concentration of doxorubicin reduced viability to approximately 60% [1]. The study also noted that doxorubicinolone's cytotoxicity was comparable to or lower than that of other major metabolites like doxorubicinol and doxorubicinone at equivalent concentrations [1].

Cardiotoxicity Anthracycline Cardio-Oncology

Analytical Sensitivity: Doxorubicinolone Quantification by LC-MS/MS Achieves 50-Fold Lower LLOQ Than Doxorubicin

A validated LC-MS/MS method demonstrated that doxorubicinolone can be quantified with a lower limit of quantification (LLOQ) of 0.01 ng/mL in mouse plasma, which is 50-fold lower than the LLOQ for doxorubicin (0.5 ng/mL) and 10-fold lower than that for doxorubicinol (0.1 ng/mL) [1]. This method also achieved LLOQs of 0.01 ng/mL for doxorubicinone and 7-deoxydoxorubicinone [1].

LC-MS/MS Bioanalysis Pharmacokinetics

Pharmacological Activity: Doxorubicinolone Promotes Epirubicin Efflux from Human Myocardium

In an ex vivo study using human myocardial strips, doxorubicinolone was shown to act as a potent facilitator of epirubicin efflux. The addition of purified doxorubicinolone promoted the concomitant elimination of approximately 40 moles of epirubicin per mole of doxorubicinolone effluxed [1]. This efflux mechanism was found to reduce the epirubicin-to-doxorubicin myocardial accumulation ratio from a theoretical higher level down to approximately 1.5, thus limiting the cardiac accumulation of epirubicin [1].

Epirubicin Cardiac Safety Anthracycline

Primary Research and Quality Control Applications for Doxorubicinolone (Mixture of Diastereomers) CAS 210837-88-0


LC-MS/MS Method Development and Validation for Anthracycline Pharmacokinetic Studies

Doxorubicinolone is ideally suited as a high-sensitivity analytical reference standard for developing and validating LC-MS/MS methods to simultaneously quantify doxorubicin and its major metabolites in biological matrices. Its exceptionally low LLOQ of 0.01 ng/mL [1] enables the precise measurement of this metabolite in plasma, supporting robust pharmacokinetic and toxicokinetic studies in preclinical models.

In Vitro Cardiotoxicity Mechanistic Studies in Human Cardiac Cell Models

This compound is a critical reagent for in vitro studies designed to dissect the relative contributions of individual anthracycline metabolites to doxorubicin-induced cardiotoxicity. Its well-characterized, lower cytotoxicity profile in human AC16 cardiac cells compared to doxorubicin [2] provides a controlled baseline for assessing the impact of biotransformation pathways on cardiac damage.

Ex Vivo Human Myocardial Tissue Models for Anthracycline Efflux and Accumulation Research

Doxorubicinolone is an essential tool for ex vivo studies using human myocardial strips to investigate the mechanisms governing anthracycline accumulation and elimination. Its unique and potent ability to promote the efflux of epirubicin from cardiac tissue [3] makes it invaluable for research into the cardiac tolerability of epirubicin and for screening novel anthracycline analogs with improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxorubicinolone (Mixture of Diastereomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.